molecular formula C12H15N5O B278321 N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide

Cat. No. B278321
M. Wt: 245.28 g/mol
InChI Key: OZMXZYZFDSGOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide by binding to a specific site on the γ subunit of the enzyme, leading to conformational changes that increase N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activity. This activation leads to increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced adiposity. In hepatocytes, A-769662 reduces hepatic glucose production and improves lipid metabolism, leading to improved liver function. In cancer cells, A-769662 induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages and limitations for use in lab experiments. One advantage is its specificity for N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activation, which allows for the study of downstream targets involved in energy metabolism. Another advantage is its ability to activate N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide in a dose-dependent manner, allowing for the study of different levels of N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activation. However, a limitation of A-769662 is its potential off-target effects, which may complicate the interpretation of results. Moreover, the synthesis of A-769662 is complex and time-consuming, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of A-769662. One direction is the investigation of its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another direction is the study of its anti-cancer properties and its potential use in cancer therapy. Moreover, the development of more potent and selective N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide activators may provide new insights into the role of N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide in cellular metabolism and disease pathogenesis.

Synthesis Methods

A-769662 can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-ethylbenzylamine to form A-769662.

Scientific Research Applications

A-769662 has been extensively studied in various in vitro and in vivo models to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide by allosteric modulation of the N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide γ subunit, leading to increased phosphorylation of downstream targets involved in energy metabolism. In vivo studies have demonstrated that A-769662 improves glucose homeostasis and insulin sensitivity in obese and diabetic animal models. Moreover, A-769662 has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-3,4-dimethylbenzamide

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3,4-dimethylbenzamide

InChI

InChI=1S/C12H15N5O/c1-4-17-15-12(14-16-17)13-11(18)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15,18)

InChI Key

OZMXZYZFDSGOQN-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.